molecular formula C22H24N2O B1498598 1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one CAS No. 334939-35-4

1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one

Cat. No. B1498598
CAS RN: 334939-35-4
M. Wt: 332.4 g/mol
InChI Key: GEFFJNAVYRXZPY-UHFFFAOYSA-N
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Description

“1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one” is a bioactive molecule with great potential in the biomedical industry . It is under investigation for its possible application in modulating serotonin receptors, which are of crucial importance in conditions such as anxiety, depression, and schizophrenia .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,2-dihydropyrrolo[3,4-b]indol-3-ones were successfully afforded in moderate to good yields by the formation of one C–C bond and one C–N bond, undergoing sequential coupling reaction initiated by C–H activation and aza-Michael addition .


Molecular Structure Analysis

The molecular formula of this compound is C22H24N2O . The InChI string and the Canonical SMILES string representing the structure of the molecule are available .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 332.4 g/mol . It has a computed XLogP3-AA value of 4.5, suggesting it is relatively hydrophobic . The compound has one hydrogen bond donor and one hydrogen bond acceptor . The topological polar surface area is 36.1 Ų .

Scientific Research Applications

Synthesis of Alkaloids

This compound is utilized in the synthesis of various alkaloids, which are naturally occurring organic compounds that mostly contain basic nitrogen atoms. These alkaloids have a wide range of pharmacological effects and are used in medicine for their analgesic, antimalarial, antiarrhythmic, antibacterial, and antasthmatic properties .

Neurodegenerative Disease Research

Researchers are exploring the use of this compound in the study of neurodegenerative diseases. It’s being investigated for its potential to modulate neurological pathways that could be beneficial in treating conditions like Alzheimer’s and Parkinson’s disease .

Biomedical Industry

The compound has shown great potential in the biomedical industry, particularly for its application in modulating serotonin receptors. These receptors play a crucial role in conditions such as anxiety, depression, and schizophrenia .

Cancer Research

In cancer research, this compound has been evaluated for its tumor cell growth inhibitory activity. It has shown promise in MTT assays on various cancer cell lines, indicating its potential as an anti-cancer agent .

HIV Research

The compound has been used in the design of non-nucleoside inhibitors of HIV-1 reverse transcriptase. This is crucial for developing treatments for HIV/AIDS as it targets a key enzyme necessary for the virus’s replication .

Serotonin Receptor Modulation

Due to its potential impact on serotonin receptors, this compound is being studied for its effects on mood disorders and other conditions related to serotonin dysregulation .

Pharmaceutical Chemistry

It’s also relevant in pharmaceutical chemistry technology for the preparation of various pharmaceutical compounds. The precise mechanisms and applications are part of ongoing research efforts .

properties

IUPAC Name

1-(1-phenyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O/c1-2-3-13-20(25)24-15-14-18-17-11-7-8-12-19(17)23-21(18)22(24)16-9-5-4-6-10-16/h4-12,22-23H,2-3,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEFFJNAVYRXZPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCC2=C(C1C3=CC=CC=C3)NC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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